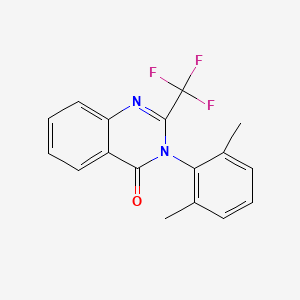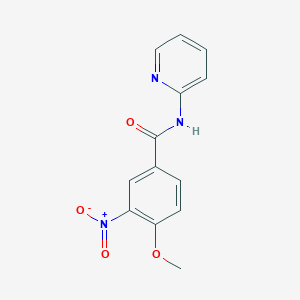
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide
Descripción general
Descripción
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a pyridin-2-yl group attached to the nitrogen atom of the amide
Aplicaciones Científicas De Investigación
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amidation: The resulting 4-methoxy-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is subsequently reacted with 2-aminopyridine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl₂).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like thiols.
Major Products
Reduction: 4-amino-3-nitro-N-(pyridin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the pyridin-2-yl group can engage in π-π stacking interactions or hydrogen bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the 3-position.
4-methoxy-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
4-methoxy-3-nitro-N-(pyridin-2-yl)benzylamine: Similar structure but with a benzylamine instead of a benzamide.
Uniqueness
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a methoxy group, nitro group, and pyridin-2-yl group provides a distinct electronic and steric environment that can be exploited for various applications.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-11-6-5-9(8-10(11)16(18)19)13(17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYPXEIMWPYYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B5595407.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)
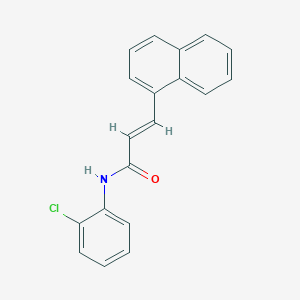
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B5595431.png)
![N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)
![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)
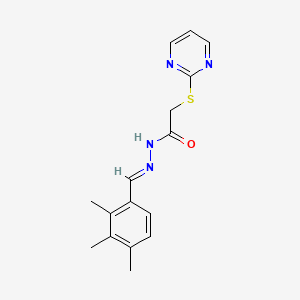
![1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5595462.png)
![3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595463.png)
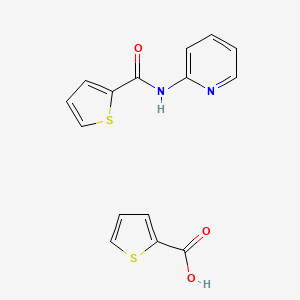

![7-allyl-6-(2-chlorophenyl)-2-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595468.png)
![2-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595475.png)
